

# Spectroscopic Analysis of 2-Bromopropionyl Bromide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Bromopropionyl bromide*

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This technical guide provides an in-depth analysis of the spectral data for **2-Bromopropionyl bromide** (CAS No. 563-76-8), a key intermediate in organic and pharmaceutical synthesis.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

## Molecular Structure and Spectroscopic Overview

**2-Bromopropionyl bromide** is a reactive acyl halide used in various chemical transformations, including the synthesis of esters and amides.<sup>[1]</sup> Spectroscopic analysis is crucial for confirming its structure and purity. The primary techniques employed for this purpose are  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

The structure of **2-Bromopropionyl bromide**,  $\text{C}_3\text{H}_4\text{Br}_2\text{O}$ , consists of a three-carbon chain with two bromine atoms and a carbonyl group.<sup>[2]</sup> The bromine atom on the second carbon and the bromine atom of the acyl bromide functional group create distinct electronic environments that are well-characterized by the spectroscopic methods discussed herein.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromopropionyl bromide**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide definitive structural information. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).<sup>[3]</sup><sup>[4]</sup>

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **2-Bromopropionyl bromide** is characterized by two main signals corresponding to the methyl (CH<sub>3</sub>) and methine (CH) protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment      |
|----------------------|--------------|-------------|-----------------|
| ~1.9                 | Doublet      | 3H          | CH <sub>3</sub> |
| ~4.6                 | Quartet      | 1H          | CH              |

Table 1: <sup>1</sup>H NMR Spectral Data for **2-Bromopropionyl bromide** in CDCl<sub>3</sub>.<sup>[3]</sup>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment      |
|----------------------|-----------------|
| ~25                  | CH <sub>3</sub> |
| ~45                  | CHBr            |
| ~165                 | C=O             |

Table 2: <sup>13</sup>C NMR Spectral Data for **2-Bromopropionyl bromide** in CDCl<sub>3</sub>.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Bromopropionyl bromide** is dominated by a strong absorption band corresponding to the carbonyl group of the acyl bromide.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                 |
|--------------------------------|-----------|----------------------------|
| ~1780                          | Strong    | C=O stretch (acyl bromide) |
| ~2900-3000                     | Medium    | C-H stretch (aliphatic)    |
| ~600-700                       | Strong    | C-Br stretch               |

Table 3: Key IR Absorption Bands for **2-Bromopropionyl bromide**.[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for the analysis of small organic compounds like **2-Bromopropionyl bromide**.[\[2\]](#)

The mass spectrum shows the molecular ion peak and various fragment ions. The isotopic pattern of bromine (approximately equal abundance of <sup>79</sup>Br and <sup>81</sup>Br) results in characteristic isotopic clusters for bromine-containing fragments.

| m/z           | Relative Intensity (%) | Assignment                                       |
|---------------|------------------------|--|
| 214, 216, 218 | Variable               | [M] <sup>+</sup> (Molecular ion)                 |
| 135, 137      | High                   | [M-Br] <sup>+</sup>                              |
| 107, 109      | High                   | [C <sub>2</sub> H <sub>2</sub> BrO] <sup>+</sup> |
| 79, 81        | Medium                 | [Br] <sup>+</sup>                                |
| 55            | Medium                 | [C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>   |
| 27            | High                   | [C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>    |

Table 4: Prominent Peaks in the Mass Spectrum of **2-Bromopropionyl bromide**.[\[6\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **2-Bromopropionyl bromide**.

### 5.1. NMR Spectroscopy

A sample of **2-Bromopropionyl bromide** is dissolved in an appropriate deuterated solvent, typically  $\text{CDCl}_3$ , in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### 5.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like **2-Bromopropionyl bromide**, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.<sup>[7]</sup> The data is typically collected over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

### 5.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).<sup>[2]</sup>

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of **2-Bromopropionyl bromide**.

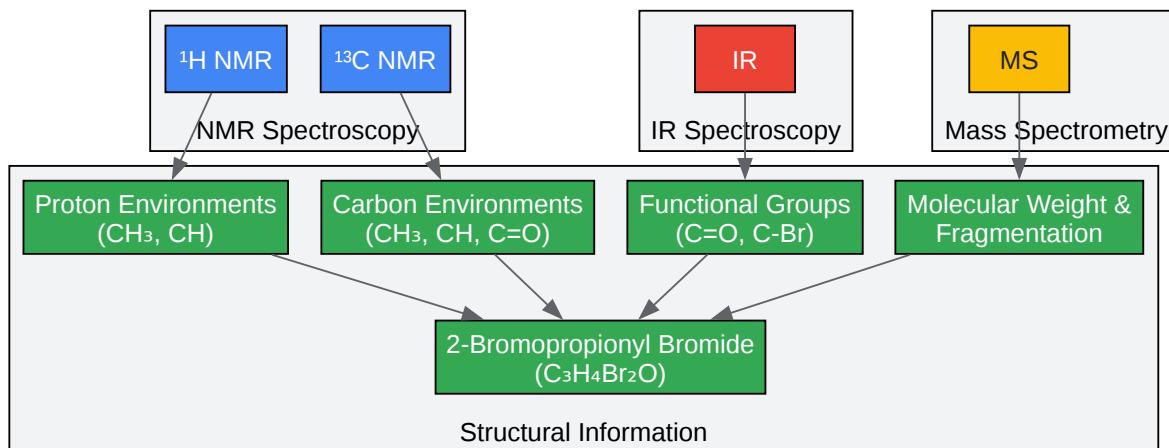


Figure 1: Spectroscopic Data Interpretation Workflow for 2-Bromopropionyl Bromide

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Caption: Spectroscopic data interpretation workflow.

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